1,1/'-FERROCENEDICARBOXALDEHYDE
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Overview
Description
1,1/'-FERROCENEDICARBOXALDEHYDE is a useful research compound. Its molecular formula is C12H10FeO2 10* and its molecular weight is 242.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene , is a compound that has been used in various applications.
Mode of Action
It’s known that the compound can be used as monomers to synthesize covalent organic framework (cof) materials .
Biochemical Pathways
Its use in the synthesis of cof materials suggests it may play a role in the formation of these complex structures .
Result of Action
Its use in the synthesis of cof materials suggests it may contribute to the formation of these complex structures .
Action Environment
It’s known that the compound should be stored at 2-8℃ , suggesting that temperature may play a role in its stability.
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,1'-ferrocenedicarboxaldehyde can be achieved through a multi-step reaction pathway involving the oxidation of ferrocene to ferrocenium ion, followed by the reaction of the ferrocenium ion with nitric acid to form the corresponding nitroso derivative. The nitroso derivative can then be reduced to the corresponding amine, which can be oxidized to the aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Ferrocene", "Nitric acid", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Acetone", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Acetic acid", "Sodium acetate", "Sodium nitrite", "Sulfuric acid", "Sodium sulfate", "Potassium permanganate" ], "Reaction": [ "1. Ferrocene is oxidized to ferrocenium ion using a mixture of chloroform and nitric acid.", "2. The ferrocenium ion is reacted with sodium nitrite in the presence of hydrochloric acid to form the corresponding nitroso derivative.", "3. The nitroso derivative is reduced to the corresponding amine using sodium borohydride in the presence of sodium hydroxide.", "4. The amine is oxidized to the aldehyde using potassium permanganate in the presence of sulfuric acid.", "5. The aldehyde is purified using a suitable solvent such as acetone or ethanol." ] } | |
CAS No. |
1271-48-3 |
Molecular Formula |
C12H10FeO2 10* |
Molecular Weight |
242.05 |
Origin of Product |
United States |
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